molecular formula C15H8BrF3N2O2 B2544672 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone CAS No. 477864-81-6

6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone

Cat. No. B2544672
CAS RN: 477864-81-6
M. Wt: 385.14
InChI Key: RFLPBFKJWNHANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone is a synthetic organic compound used in scientific research across various fields. It belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular formula of this compound is C15H8BrF3N2O2 . It has an average mass of 385.135 Da and a mono-isotopic mass of 383.972107 Da .

Scientific Research Applications

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including 6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone, have been the focus of significant scientific interest due to their wide range of biological activities. These compounds are part of an important class of fused heterocycles found in over 200 naturally occurring alkaloids. The stability of the quinazolinone nucleus has encouraged researchers to develop new medicinal agents by introducing various bioactive moieties. This has led to the synthesis of novel quinazolinones with enhanced antibacterial properties against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a major hurdle in the journey of these compounds from lead to drug, highlighting the ongoing battle against antibiotic resistance (Tiwary et al., 2016).

Quinazolines in Optoelectronic Materials

The versatility of quinazoline derivatives extends beyond medicinal chemistry into the realm of optoelectronics. Extensive research has been conducted on the synthesis and application of quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These studies have demonstrated the value of incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. Polyhalogen derivatives, in particular, serve as major starting materials for polysubstituted fluorescent quinazolines, which have shown significant electroluminescent properties. This includes applications in organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, illustrating the broad potential of quinazoline derivatives in developing advanced materials for electronic applications (Lipunova et al., 2018).

Quinazoline Derivatives as Anticancer Agents

The exploration of quinazoline derivatives as anticancer agents has revealed a wide range of biological properties, such as inhibition of EGFR and other therapeutic protein targets. This research area has seen significant advancements, with quinazoline compounds being recognized for their potential in cancer treatment. Unlike first-generation EGFR inhibitors, newer quinazoline derivatives have shown activity against both wild-type and mutated EGFR, highlighting the structural diversity and the broad spectrum of proteins targeted by these compounds. The development of novel quinazoline compounds as anticancer drugs remains a promising field, given their efficacy in inhibiting the growth of cancer cells through modulation of specific genes and proteins involved in cancer progression (Ravez et al., 2015).

properties

IUPAC Name

6-bromo-3-hydroxy-2-[3-(trifluoromethyl)phenyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrF3N2O2/c16-10-4-5-12-11(7-10)14(22)21(23)13(20-12)8-2-1-3-9(6-8)15(17,18)19/h1-7,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLPBFKJWNHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=C(C=C3)Br)C(=O)N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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